molecular formula C9H11BrO2S2 B1307724 2-Bromo-5-(cyclopentylsulfonyl)thiophene CAS No. 438234-34-5

2-Bromo-5-(cyclopentylsulfonyl)thiophene

Cat. No. B1307724
M. Wt: 295.2 g/mol
InChI Key: DUAFHLOYDGCJGF-UHFFFAOYSA-N
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Description

2-Bromo-5-(cyclopentylsulfonyl)thiophene is a heterocyclic compound. It has a molecular formula of C9H11BrO2S2 and an average mass of 267.163 Da .

Scientific Research Applications

Synthesis and Polymer Applications

Thiophene derivatives, including those related to 2-Bromo-5-(cyclopentylsulfonyl)thiophene, are vital in the synthesis of regioregular polymers with potential applications in electronic and photovoltaic devices. Wu, Chen, and Rieke (1996) explored the regiospecific synthesis of poly[3-(alkylthio)thiophenes] showing high regioregularity, which indicates potential in creating conductive polymers with tailored properties (Wu, Chen, & Rieke, 1996). Similarly, Tanaka et al. (2011) developed a method for the regioselective synthesis of oligothiophenes, highlighting the importance of thiophene derivatives in constructing complex organic electronic materials (Tanaka et al., 2011).

Medicinal Chemistry and Bioactivity

In the realm of medicinal chemistry, the synthesis of thiophene derivatives has led to the discovery of compounds with significant bioactivity. For example, Chow et al. (1996) synthesized 5-substituted 3-thiophenesulfonamides, revealing their potential as carbonic anhydrase inhibitors, which could have implications for treating conditions like glaucoma and epilepsy (Chow et al., 1996). Moreover, the study by Ikram et al. (2015) on the Suzuki cross-coupling of 2,5-dibromo-3-hexylthiophene derivatives revealed compounds with promising haemolytic, biofilm inhibition, and anti-thrombolytic activities, indicating the potential for developing new therapeutic agents (Ikram et al., 2015).

Material Science and Photostabilization

Thiophene derivatives have also shown potential in material science, particularly in photostabilizing polymers like poly(vinyl chloride) (PVC). Balakit et al. (2015) synthesized new thiophenes that significantly reduced the photodegradation of PVC, highlighting the application of these compounds in enhancing the durability of PVC materials (Balakit et al., 2015).

properties

IUPAC Name

2-bromo-5-cyclopentylsulfonylthiophene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BrO2S2/c10-8-5-6-9(13-8)14(11,12)7-3-1-2-4-7/h5-7H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUAFHLOYDGCJGF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)S(=O)(=O)C2=CC=C(S2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrO2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50405223
Record name 2-BROMO-5-(CYCLOPENTYLSULFONYL)THIOPHENE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50405223
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

295.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-5-(cyclopentylsulfonyl)thiophene

CAS RN

438234-34-5
Record name 2-BROMO-5-(CYCLOPENTYLSULFONYL)THIOPHENE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50405223
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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